molecular formula C17H38O2Sn B14401418 Tributyl[1-(methoxymethoxy)propyl]stannane CAS No. 89726-99-8

Tributyl[1-(methoxymethoxy)propyl]stannane

Katalognummer: B14401418
CAS-Nummer: 89726-99-8
Molekulargewicht: 393.2 g/mol
InChI-Schlüssel: ZFTGVLIUTQXPOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[1-(methoxymethoxy)propyl]stannane is an organotin compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 1-(methoxymethoxy)propyl group, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[1-(methoxymethoxy)propyl]stannane typically involves a multi-step process. One common method starts with the preparation of (tributylstannyl)methanol. This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of butyllithium and diisopropylamine in dry tetrahydrofuran . The resulting (tributylstannyl)methanol is then reacted with dimethoxymethane in the presence of boron trifluoride etherate and molecular sieves to yield this compound .

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl[1-(methoxymethoxy)propyl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include butyllithium, boron trifluoride etherate, and various nucleophiles. Reaction conditions often involve inert atmospheres (e.g., argon) and anhydrous solvents to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of organotin compounds with different functional groups, while hydrostannylation can produce organotin derivatives with added alkyl or alkenyl groups .

Wissenschaftliche Forschungsanwendungen

Tributyl[1-(methoxymethoxy)propyl]stannane has several applications in scientific research:

Wirkmechanismus

The mechanism by which Tributyl[1-(methoxymethoxy)propyl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin center can coordinate with nucleophiles, facilitating substitution reactions. Additionally, the compound can participate in radical reactions, where the tin atom stabilizes radical intermediates, promoting the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tributyl[1-(methoxymethoxy)propyl]stannane is unique due to the presence of the methoxymethoxy group, which serves as a protective group for alcohols. This feature allows for selective reactions and easy deprotection under mild conditions, making it a valuable reagent in organic synthesis .

Eigenschaften

CAS-Nummer

89726-99-8

Molekularformel

C17H38O2Sn

Molekulargewicht

393.2 g/mol

IUPAC-Name

tributyl-[1-(methoxymethoxy)propyl]stannane

InChI

InChI=1S/C5H11O2.3C4H9.Sn/c1-3-4-7-5-6-2;3*1-3-4-2;/h4H,3,5H2,1-2H3;3*1,3-4H2,2H3;

InChI-Schlüssel

ZFTGVLIUTQXPOO-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(CC)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.